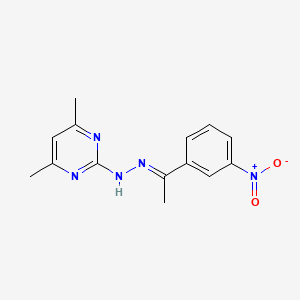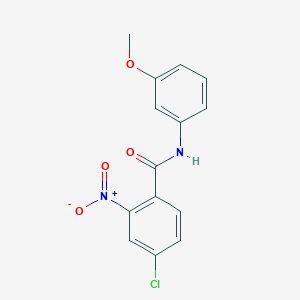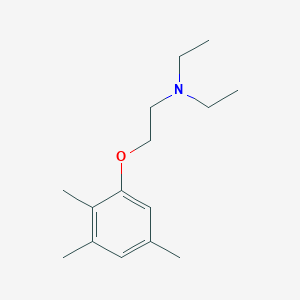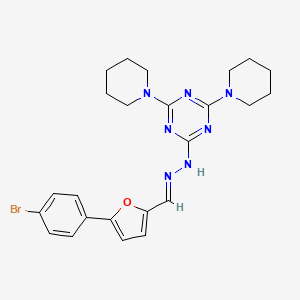![molecular formula C16H13ClF3NO B5785714 N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a critical role in maintaining energy homeostasis in cells. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to a range of metabolic effects.
作用机制
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide activates AMPK by binding to the γ subunit of the enzyme, leading to allosteric activation. This results in increased phosphorylation of downstream targets of AMPK, leading to a range of metabolic effects. This compound has been shown to increase glucose uptake, decrease gluconeogenesis, increase fatty acid oxidation, and decrease lipogenesis in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase glucose uptake, decrease gluconeogenesis, increase fatty acid oxidation, and decrease lipogenesis in various cell types. In vivo studies have shown that this compound can improve glucose homeostasis, increase fatty acid oxidation, and decrease lipid accumulation in various tissues. This compound has also been shown to have anti-inflammatory effects in various models of inflammation.
实验室实验的优点和局限性
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use in vitro and in vivo. It has also been shown to have a range of metabolic effects, making it a useful tool for studying metabolic regulation. However, there are also limitations to using this compound. It is not a specific activator of AMPK, and can also activate other kinases such as calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). It is also not clear whether the effects of this compound are solely due to AMPK activation, or whether other mechanisms are involved.
未来方向
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide. One area of interest is the development of more specific activators of AMPK, which would allow for more precise modulation of metabolic pathways. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties, which would allow for more effective in vivo use. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on metabolic regulation.
合成方法
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride and N,N-dimethylformamide (DMF) to form the final product, this compound.
科学研究应用
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and metabolic regulation. In vitro studies have shown that this compound activates AMPK by binding to the γ subunit of the enzyme, leading to allosteric activation. In vivo studies have demonstrated that this compound can improve glucose homeostasis, increase fatty acid oxidation, and decrease lipid accumulation in various tissues.
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-5-10(2)7-11(6-9)15(22)21-12-3-4-14(17)13(8-12)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQINUCPHKYPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)




![{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)
![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)
![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
